Cas no 2229462-94-4 (2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine)

2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine structure
2229462-94-4 structure
商品名:2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
CAS番号:2229462-94-4
MF:C8H6F5N
メガワット:211.131959438324
CID:6194697
PubChem ID:165688449

2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
    • EN300-1814938
    • 2229462-94-4
    • インチ: 1S/C8H6F5N/c9-4-1-3(5(10)2-14)6(11)8(13)7(4)12/h1,5H,2,14H2
    • InChIKey: KBCMHXGAHMARMF-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)C1C=C(C(=C(C=1F)F)F)F

計算された属性

  • せいみつぶんしりょう: 211.04204001g/mol
  • どういたいしつりょう: 211.04204001g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 26Ų

2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1814938-5.0g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
5g
$3396.0 2023-06-01
Enamine
EN300-1814938-10.0g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
10g
$5037.0 2023-06-01
Enamine
EN300-1814938-0.05g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
0.05g
$983.0 2023-09-19
Enamine
EN300-1814938-5g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
5g
$3396.0 2023-09-19
Enamine
EN300-1814938-10g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
10g
$5037.0 2023-09-19
Enamine
EN300-1814938-0.25g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
0.25g
$1078.0 2023-09-19
Enamine
EN300-1814938-0.5g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
0.5g
$1124.0 2023-09-19
Enamine
EN300-1814938-2.5g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
2.5g
$2295.0 2023-09-19
Enamine
EN300-1814938-0.1g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
0.1g
$1031.0 2023-09-19
Enamine
EN300-1814938-1.0g
2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine
2229462-94-4
1g
$1172.0 2023-06-01

2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine 関連文献

2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amineに関する追加情報

Introduction to 2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine (CAS No. 2229462-94-4)

2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine, identified by the chemical abstracts service number CAS No. 2229462-94-4, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which can significantly influence its electronic distribution, metabolic stability, and interactions with biological targets.

The molecular structure of 2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine consists of a central ethylamine moiety substituted with a highly fluorinated aromatic ring. The presence of four fluorine atoms on the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for drug development. Specifically, the electron-withdrawing nature of fluorine atoms can modulate the reactivity and binding affinity of the compound towards various biological receptors.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to improve pharmacokinetic profiles and enhance therapeutic efficacy. Studies have demonstrated that fluorine atoms can increase the binding affinity of small molecules to their targets by altering hydrophobicity and electronic properties. This has led to the exploration of fluorinated amines as key intermediates in the synthesis of novel pharmaceutical agents.

One of the most compelling aspects of 2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine is its potential application in the development of central nervous system (CNS) drugs. The combination of a fluorinated aromatic ring and an amine group provides a versatile platform for designing molecules that can cross the blood-brain barrier. Recent research has shown that such compounds exhibit promising activity in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The ability to fine-tune the pharmacological properties through structural modifications makes this compound a valuable candidate for further investigation.

The synthesis of 2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into aromatic systems often presents synthetic challenges due to their high reactivity and tendency to undergo side reactions. However, advances in synthetic methodologies have made it possible to access complex fluorinated molecules with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly useful in constructing the desired framework.

From a computational chemistry perspective, 2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine has been studied using various molecular modeling techniques to predict its binding interactions with biological targets. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of the molecule, helping researchers design more effective derivatives. These computational studies are complemented by experimental validations, which include X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The pharmacological profile of 2-fluoro-2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine has been evaluated in several preclinical studies. These investigations have revealed that the compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting its potential as an active pharmaceutical ingredient (API). Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes and cell culture systems. The results indicate that the molecule is resistant to degradation by major cytochrome P450 enzymes, which is a desirable property for a drug candidate.

In conclusion, 2-fluoro- 2-( 2,3,4,5-tetrafluorophenyl)ethan-1-am ine (CAS No. 2229462-94-4) represents a promising scaffold for pharmaceutical development due to its unique structural features and favorable pharmacokinetic properties. The presence of multiple fluoro substituents enhances its potential as an active ingredient in therapeutic agents targeting neurological disorders. Further research is warranted to explore its full therapeutic potential and optimize its synthetic pathways for large-scale production.

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